4-Cyanobenzo[d]oxazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4N2O3 |
|---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
4-cyano-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4N2O3/c10-4-5-2-1-3-6-7(5)11-8(14-6)9(12)13/h1-3H,(H,12,13) |
InChI Key |
MTPKVHSBQFTOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 4 Cyanobenzo D Oxazole 2 Carboxylic Acid
Retrosynthetic Analysis of the 4-Cyanobenzo[d]oxazole-2-carboxylic acid Framework
A retrosynthetic analysis of this compound suggests several potential disconnection points. The most logical approach involves the disconnection of the oxazole (B20620) ring, leading back to a suitably substituted o-aminophenol precursor. The carboxylic acid at the 2-position can be envisioned to arise from the condensation of an o-aminophenol with a two-carbon electrophile, such as oxalic acid or its derivatives. The cyano group at the 4-position can be introduced either before or after the formation of the benzoxazole (B165842) ring.
A plausible retrosynthetic pathway would involve the following key steps:
Disconnection of the C2-Carboxylic Acid: The carboxylic acid group can be traced back to a precursor that facilitates cyclization, such as an α-keto acid or an equivalent synthon.
Oxazole Ring Disconnection: The benzoxazole ring is typically formed from an o-aminophenol and a carbonyl-containing component. This leads to a key intermediate: a 2-amino-3-cyanophenol derivative.
Disconnection of the Cyano Group: The cyano group can be introduced via a Sandmeyer reaction from a corresponding 4-amino-substituted benzoxazole or a precursor 2,3-diaminonitrobenzene derivative. Alternatively, direct cyanation of a pre-formed benzoxazole could be considered, though regioselectivity would be a critical challenge.
This analysis highlights the importance of preparing a correctly substituted o-aminophenol as a pivotal step in the synthetic sequence.
Classical and Contemporary Approaches to Benzo[d]oxazole Core Synthesis
The formation of the benzo[d]oxazole core is a well-established area of heterocyclic chemistry, with numerous methods available. organic-chemistry.org These can be broadly categorized into multi-step conversions from ortho-substituted precursors and various cyclization strategies.
The most common and versatile approach to the benzo[d]oxazole nucleus starts from o-aminophenols. These precursors, bearing a nucleophilic amino group and a hydroxyl group in close proximity, are primed for cyclization with a variety of electrophilic partners. The nature of the electrophile determines the substituent at the 2-position of the resulting benzoxazole.
| Electrophilic Reagent | Resulting 2-Substituent | Reference |
| Carboxylic Acids | Varies (alkyl, aryl) | organic-chemistry.org |
| Aldehydes | Varies (H, alkyl, aryl) | nih.gov |
| Acyl Chlorides | Varies (alkyl, aryl) | nih.gov |
| β-Diketones | Substituted alkyl | organic-chemistry.org |
For the synthesis of the 4-cyano substituted benzoxazole core, a 2-amino-3-cyanophenol would be the ideal starting material. The synthesis of this specific precursor is a significant challenge in itself and would likely involve multiple steps, starting from a commercially available substituted nitrobenzene.
The key cyclization step to form the benzoxazole ring from an o-aminophenol and a carbonyl compound typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group and subsequent dehydration. nih.gov
A variety of catalysts and reaction conditions have been developed to promote this transformation, including acidic and basic conditions, as well as metal-catalyzed processes. Green chemistry approaches, such as the use of ionic liquids or microwave irradiation, have also been successfully applied to the synthesis of benzoxazoles, often leading to higher yields and shorter reaction times. nih.govijpbs.com
| Catalyst/Condition | Description | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Acid catalyst promoting dehydration. | ijpbs.com |
| Propylphosphonic anhydride (B1165640) (T3P) | A powerful dehydrating agent. | ijpbs.com |
| ZnO nanoparticles | Heterogeneous catalyst for condensation. | mdpi.com |
| Microwave irradiation | Accelerated reaction times. | ijpbs.com |
| Ultrasound | Sonochemical promotion of the reaction. | ijpbs.com |
Targeted Synthesis of the Carboxylic Acid and Cyano Moieties within the Benzo[d]oxazole System
The introduction of the carboxylic acid and cyano groups at specific positions on the benzoxazole framework requires careful strategic planning to ensure correct regiochemistry and functional group compatibility.
The introduction of a carboxylic acid group at the 2-position of a benzoxazole is typically achieved during the cyclization step. The reaction of an o-aminophenol with oxalic acid or its derivatives, such as ethyl oxalyl chloride, can directly afford the 2-carboxybenzoxazole.
An alternative two-step approach involves the condensation of the o-aminophenol with an appropriate aldehyde to form a 2-substituted benzoxazole, which is then oxidized to the carboxylic acid. However, this method is less direct and may not be compatible with other sensitive functional groups on the molecule.
A more direct route involves the condensation of the o-aminophenol with a glyoxylic acid derivative.
The regioselective introduction of a cyano group at the 4-position of the benzoxazole ring is a more complex challenge. Direct cyanation of the pre-formed benzoxazole ring is difficult to control and may lead to a mixture of isomers. A more reliable strategy involves the synthesis of a benzoxazole precursor that already contains a nitrogen functionality at the 4-position, which can then be converted to the cyano group.
A highly effective method for this transformation is the Sandmeyer reaction . wikipedia.orgbyjus.com This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt to introduce the cyano group. masterorganicchemistry.comnih.govorganic-chemistry.org
The proposed synthetic sequence for the introduction of the cyano group at the 4-position would be as follows:
Nitration: Start with a suitable phenol (B47542) derivative and introduce a nitro group at the position that will become the 4-position of the benzoxazole.
Introduction of the second ortho substituent: Introduce the second group ortho to the hydroxyl that will eventually become the amino group for the cyclization.
Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group. A variety of reducing agents can be employed for this purpose, such as tin(II) chloride or catalytic hydrogenation. mdpi.com
Formation of the Benzoxazole Ring: The resulting o-aminophenol is then cyclized with a suitable two-carbon electrophile to form the 4-aminobenzoxazole-2-carboxylic acid derivative.
Sandmeyer Reaction: The 4-amino group is then diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) and subsequently treated with copper(I) cyanide to yield the final product, this compound.
This multi-step approach, while lengthy, offers a high degree of control over the regiochemistry of the final product.
Catalytic Systems and Advanced Synthetic Transformations for this compound
The synthesis of the this compound framework relies on advanced catalytic methods capable of forming the heterocyclic ring system with high efficiency and selectivity. The primary approach involves the cyclization of a suitably substituted o-aminophenol, namely 2-amino-3-hydroxybenzonitrile, with a synthon that provides the C2 carboxylic acid group. Transition metal catalysis is paramount in this field, although organocatalytic methods are emerging as viable alternatives.
Transition Metal-Catalyzed Reactions in Benzo[d]oxazole Synthesis
Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of the benzoxazole ring. These methods offer mild reaction conditions and broad functional group tolerance, which are essential for a molecule bearing sensitive cyano and carboxylic acid groups.
Palladium-Catalyzed Syntheses: Palladium catalysts are effective in various transformations leading to benzoxazoles. One notable strategy involves the palladium-catalyzed carbonylation and condensation of o-aminophenols with aromatic halides. acs.org A hypothetical route to the target compound could involve the carbonylation of a halogenated precursor in the presence of 2-amino-3-hydroxybenzonitrile. Another innovative palladium-catalyzed method is the cleavage of carbon-carbon triple bonds with o-aminophenol, which provides direct access to the benzoxazole core. rsc.orgrsc.org This reaction proceeds smoothly under mild conditions using palladium chloride as the catalyst. rsc.orgrsc.org Furthermore, palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides has been developed for synthesizing 2-aminobenzoxazoles, which could potentially be hydrolyzed and oxidized to the desired carboxylic acid. acs.org
Copper-Catalyzed Syntheses: Copper catalysis is perhaps the most widespread and cost-effective approach for benzoxazole synthesis. These methods often involve the intramolecular or intermolecular cyclization of precursors.
From o-Aminophenols: A common pathway is the condensation of o-aminophenols with various partners. For instance, cyclization with β-diketones can be co-catalyzed by a Brønsted acid and copper iodide (CuI), tolerating a range of substituents on the aminophenol ring. organic-chemistry.org To achieve the 2-carboxylic acid moiety, this could be adapted to use an α-keto acid or its ester as the coupling partner. Copper catalysts also facilitate the hydroamination of alkynones with 2-aminophenols, followed by intramolecular cyclization. rsc.org
From o-Halophenols/Anilides: Copper catalysts are also crucial in cyclization reactions starting from o-halo-precursors. A general method uses a combination of CuI and 1,10-phenanthroline (B135089) to cyclize ortho-haloanilides. organic-chemistry.org Another approach involves the tandem cyclization of 2-halophenols with amidines using an inexpensive and ligand-free CuCl catalyst system. nih.gov
C-H Functionalization: Advanced copper-catalyzed methods involve direct C-H functionalization to form the C-O bond of the oxazole ring. These reactions can use air as the terminal oxidant, representing a green and efficient protocol. acs.orgnih.gov
The table below summarizes key transition metal-catalyzed reactions applicable to benzoxazole synthesis.
| Catalyst System | Reactants | Reaction Type | Key Advantages | Citations |
| PdCl₂ | o-Aminophenol, Alkyne | C-C Triple Bond Cleavage/Cyclization | Mild conditions, rapid access to benzoxazoles. | rsc.orgrsc.org |
| Pd(OAc)₂ / Ligand | o-Aminophenol, Isocyanide | Aerobic Oxidative Cyclization | Mild conditions, use of air as oxidant. | acs.org |
| CuI / Brønsted Acid | o-Aminophenol, β-Diketone | Condensation/Cyclization | Tolerates diverse substituents, simple conditions. | organic-chemistry.org |
| CuCl | 2-Halophenol, Amidine | Tandem Cyclization | Ligand-free, inexpensive catalyst, scalable. | nih.gov |
| Cu(II) | Acetanilide derivatives | C-H Functionalization/C-O Formation | High regioselectivity, use of air as oxidant. | acs.orgnih.gov |
| CuI / 1,10-phenanthroline | o-Haloanilide | Intramolecular Cyclization | General method for benzoxazoles from anilides. | organic-chemistry.org |
Organocatalytic and Biocatalytic Approaches (if applicable)
While transition metal catalysis dominates the field, organocatalytic strategies are gaining traction as metal-free alternatives. These methods avoid residual metal contamination in the final product, which is a significant advantage.
Organocatalytic Syntheses: Several organocatalytic systems have been reported for benzoxazole synthesis.
Brønsted Acidic Ionic Liquids: A reusable Brønsted acidic ionic liquid gel has been shown to be an effective heterogeneous catalyst for the condensation of o-aminophenols with aldehydes under solvent-free conditions. nih.gov This approach offers high yields and simple catalyst recovery.
DMAP Catalysis: N,N-dimethyl-4-aminopyridine (DMAP) can catalyze the direct C-2 aroylation of benzoxazoles with acid chlorides, providing 2-ketoazoles that are precursors to carboxylic acids. organic-chemistry.org
NHC Catalysis: N-Heterocyclic carbenes (NHCs) have been used to catalyze the intramolecular cyclization of aldimines, which are generated from the condensation of 2-aminophenols and aromatic aldehydes, to yield 2-arylbenzoxazoles. organic-chemistry.org This could be adapted for the synthesis of the target molecule by choosing an appropriate aldehyde and subsequent oxidation.
| Catalyst | Reactants | Reaction Type | Key Advantages | Citations |
| Brønsted Acidic Ionic Liquid Gel | o-Aminophenol, Aldehyde | Condensation/Cyclization | Heterogeneous, reusable catalyst, solvent-free. | nih.gov |
| N,N-dimethyl-4-aminopyridine (DMAP) | Benzoxazole, Acid Chloride | C-2 Aroylation | Metal-free, direct functionalization at C-2. | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) | o-Aminophenol, Aldehyde | Aldimine Cyclization | Metal-free, mild conditions, broad scope. | organic-chemistry.org |
Biocatalytic Approaches: The application of biocatalysis to the synthesis of benzoxazole derivatives is currently not a well-documented area of research. While enzymes are used extensively in the synthesis of other complex molecules, their specific application for the construction of the this compound scaffold has not been reported in significant detail. This remains an area with potential for future development.
Process Optimization and Scalability Considerations for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires rigorous process optimization. Key considerations include improving efficiency, ensuring safety, minimizing cost, and adhering to green chemistry principles.
Catalyst and Reaction Media: A crucial factor for scalability is the choice of catalyst and solvent. For industrial applications, heterogeneous catalysts are preferred over homogeneous ones because they can be easily separated from the reaction mixture and recycled. Examples include copper(II) oxide nanoparticles and Brønsted acidic ionic liquid gels, which have demonstrated reusability without significant loss of activity. organic-chemistry.orgnih.gov The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or deep eutectic solvents significantly enhances the sustainability of the process. nih.govnih.govtandfonline.com
Energy Efficiency and Reaction Time: Reducing reaction time and energy consumption is vital for cost-effective production. The use of microwave irradiation and ultrasound-assisted synthesis has been shown to dramatically shorten reaction times and improve yields compared to conventional heating methods. nih.govtandfonline.comnih.gov These non-conventional energy sources can promote more efficient heat transfer and molecular activation.
Atom Economy and Waste Reduction: Modern synthetic strategies aim for high atom economy by designing transformations where most of the atoms from the reactants are incorporated into the final product. Reactions that use air as the terminal oxidant, such as certain copper- and palladium-catalyzed methods, are highly advantageous as they produce water as the only byproduct. acs.orgacs.org This contrasts with methods that require stoichiometric amounts of chemical oxidants, which generate significant waste.
Scalability Demonstration: Several synthetic protocols for benzoxazoles have been successfully demonstrated on a gram scale, indicating their potential for larger-scale production. nih.govnih.gov A robust and scalable synthesis must exhibit consistent yields and purity when the reaction volume is increased. The development of flow chemistry processes, where reactants are continuously pumped through a reactor, could offer superior control over reaction parameters and enhance both safety and scalability for the production of this compound.
The following table summarizes key strategies for process optimization and scalability.
| Optimization Strategy | Description | Benefits | Citations |
| Heterogeneous Catalysis | Using solid-supported catalysts (e.g., nanoparticles, ionic liquid gels). | Easy catalyst recovery and reuse, reduced metal leaching. | organic-chemistry.orgnih.gov |
| Green Solvents/Solvent-Free | Employing water, deep eutectic solvents, or no solvent. | Reduced environmental impact, simplified workup. | nih.govnih.govtandfonline.com |
| Energy-Efficient Methods | Utilizing microwave or ultrasound irradiation. | Drastically reduced reaction times, improved yields. | nih.govtandfonline.comnih.gov |
| High Atom Economy Reactions | Designing reactions with minimal byproducts (e.g., using air as oxidant). | Reduced waste, increased efficiency, improved sustainability. | acs.orgacs.org |
| Flow Chemistry | Continuous processing in microreactors or flow reactors. | Enhanced safety, precise control, easier scale-up. | nih.gov |
Reactivity Profiles and Mechanistic Investigations of 4 Cyanobenzo D Oxazole 2 Carboxylic Acid
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety at the C2 position of the benzoxazole (B165842) ring is a primary site for a variety of chemical modifications. Its reactivity is central to the synthesis of numerous derivatives, including esters, amides, and the corresponding alcohol upon reduction.
Esterification, Amidation, and Reduction Reactions
Esterification: The conversion of 4-Cyanobenzo[d]oxazole-2-carboxylic acid to its corresponding esters can be achieved through several standard protocols. The bimolecular reaction with diazoalkanes represents a mild and efficient method for this transformation. researchgate.net Alternatively, classic acid-catalyzed esterification (Fischer esterification) with an alcohol can be employed, though it may require forcing conditions. Modern coupling agents can also facilitate this conversion under neutral conditions. rsc.org
Amidation: The synthesis of amides from the parent carboxylic acid is a fundamental transformation, often accomplished by activating the carboxyl group. mdpi.com The use of coupling agents is a common strategy for direct amidation under mild conditions, where the carboxylic acid is converted into a more reactive species in situ before reacting with an amine. researchgate.net Various reagents have been developed to promote this reaction efficiently, yielding the corresponding N-substituted 4-cyanobenzo[d]oxazole-2-carboxamides. nih.gov A copper-catalyzed method using dioxygen as an activating reagent has also been reported for the direct amidation of nonactivated carboxylic acids with azoles. beilstein-journals.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol (2-(hydroxymethyl)-4-cyanobenzo[d]oxazole). This transformation typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). It is important to note that such strong hydrides will also reduce the cyano group, leading to the formation of a diamine-alcohol. Selective reduction of the carboxylic acid in the presence of a nitrile is challenging and would require careful selection of reagents and reaction conditions.
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl 4-cyanobenzo[d]oxazole-2-carboxylate |
| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC), Base | N-substituted 4-cyanobenzo[d]oxazole-2-carboxamide |
| Reduction | Lithium aluminum hydride (LiAlH₄), followed by aqueous workup | (4-(Aminomethyl)benzo[d]oxazol-2-yl)methanol (both groups reduced) |
Decarboxylation Pathways and Related Reactions
Decarboxylation, the removal of the carboxyl group, from an aromatic heterocycle like this compound is typically a challenging transformation that requires high temperatures. However, recent advances in catalysis have introduced milder methods. Metallaphotoredox catalysis, for instance, enables the use of carboxylic acids as adaptive functional groups for various transformations, including decarboxylative functionalization. princeton.edu These methods can potentially be applied to achieve decarboxylative arylation, alkylation, or amination, using the carboxylic acid as a versatile chemical handle. princeton.edu
Reactivity of the Cyano Functional Group
The cyano (nitrile) group at the C4 position is a versatile functional group that can undergo a range of transformations, including hydration, reduction, cycloaddition, and nucleophilic additions. ebsco.com The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. unizin.orgucalgary.ca
Hydration, Reduction, and Cycloaddition Reactions (e.g., Tetrazole Formation)
Hydration: The nitrile group can be hydrolyzed to a primary amide (4-carbamoylbenzo[d]oxazole-2-carboxylic acid) and subsequently to a carboxylic acid (benzo[d]oxazole-2,4-dicarboxylic acid). This reaction can proceed under either acidic or basic aqueous conditions. libretexts.orgchemistrysteps.com In both mechanisms, an amide intermediate is formed which can sometimes be isolated. libretexts.org
Reduction: The cyano group is readily reduced to a primary amine (4-(aminomethyl)benzo[d]oxazole-2-carboxylic acid). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. unizin.orglibretexts.org The reduction with LiAlH₄ would likely also reduce the carboxylic acid group concurrently.
Cycloaddition and Tetrazole Formation: One of the most significant reactions of the nitrile group in medicinal chemistry is its conversion into a tetrazole ring via a [3+2] cycloaddition reaction with an azide source, typically sodium azide (NaN₃). nih.gov This transformation is often catalyzed by Lewis acids. organic-chemistry.org The resulting product, 2-(1H-tetrazol-5-yl)benzo[d]oxazole-4-carboxylic acid, features a tetrazole ring, which is a well-established bioisostere for a carboxylic acid group, potentially enhancing the molecule's pharmacological properties. beilstein-journals.orgnih.govresearchgate.net
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Hydration (Hydrolysis) | H₃O⁺ or OH⁻, H₂O, Heat | Benzo[d]oxazole-2,4-dicarboxylic acid |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | (4-(Aminomethyl)benzo[d]oxazol-2-yl)methanol |
| Tetrazole Formation | NaN₃, NH₄Cl or ZnCl₂, Heat | 2-(1H-Tetrazol-5-yl)benzo[d]oxazole-4-carboxylic acid |
Nucleophilic Additions to the Nitrile
The electrophilic carbon atom of the nitrile is susceptible to attack by strong nucleophiles. ucalgary.ca For example, Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone, providing a route to synthesize 4-acylbenzo[d]oxazole derivatives. libretexts.org
Electrophilic and Nucleophilic Reactions of the Benzo[d]oxazole Heterocycle
The reactivity of the fused aromatic ring system is influenced by the electron-donating nature of the heterocyclic oxygen and nitrogen atoms, as well as the strong electron-withdrawing effects of the cyano and carboxylic acid substituents.
Electrophilic Aromatic Substitution: The benzoxazole ring system is generally susceptible to electrophilic attack. However, in this compound, the presence of two powerful electron-withdrawing groups (-CN and -COOH) will significantly deactivate the benzene (B151609) ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). If a reaction were to occur, it would require harsh conditions, and substitution would be directed to the C7 or C5 positions, which are meta to the deactivating groups.
Nucleophilic Reactions: The synthesis of 2-substituted benzoxazoles often involves the cyclization of 2-aminophenol precursors with various electrophiles like carboxylic acids or tertiary amides. nih.govsemanticscholar.org This highlights the stability of the C2-substituted benzoxazole core. While the parent benzoxazole is not typically reactive towards nucleophiles, the electron-withdrawing nature of the cyano group on the benzene ring could potentially facilitate nucleophilic aromatic substitution (S_NAr) if a suitable leaving group were present at an ortho or para position (e.g., C5 or C7).
Aromatic Substitution Patterns on the Benzo-Ring
No specific data is available on the electrophilic or nucleophilic aromatic substitution reactions on the benzene ring of this compound. The directing effects of the cyano and carboxylic acid groups, as well as the fused oxazole (B20620) ring, would influence the regioselectivity of such reactions.
Ring-Opening and Rearrangement Reactions of the Oxazole Moiety
While benzoxazoles, in general, can undergo ring-opening reactions under various conditions (e.g., with nucleophiles or under acidic/basic catalysis), specific studies on the oxazole ring of this compound are not documented. researchgate.netacs.orgrsc.orgrsc.org The electron-withdrawing nature of the cyano and carboxyl groups would likely influence the stability and reactivity of the oxazole ring.
Regioselectivity, Chemoselectivity, and Stereochemical Control in Reactions
A discussion on the regioselectivity, chemoselectivity, and stereochemical control would require specific examples of reactions involving this compound, which are currently unavailable in the reviewed literature.
Detailed Mechanistic Studies of Key Reactions Involving this compound
Detailed mechanistic studies are contingent on the existence of established reactions involving this compound. Without these, the following subsections cannot be addressed.
No kinetic data or reaction order determinations for reactions involving this compound have been reported.
Isotope effect studies and characterization of transition states are advanced mechanistic investigations that have not been performed on this specific molecule according to available data.
Mechanistic Aspects of 4 Cyanobenzo D Oxazole 2 Carboxylic Acid Interactions in Advanced Chemical and Biological Systems
Molecular Recognition and Binding Mode Analysis with Designed Receptors or Protein Active Sites
There is no available research that specifically details the binding mode of 4-Cyanobenzo[d]oxazole-2-carboxylic acid within protein active sites or with designed molecular receptors.
Hydrogen Bonding Networks and Orientation within Binding Pockets
Information regarding the formation of hydrogen bonding networks between this compound and biological macromolecules is not available in the current scientific literature.
Aromatic Stacking and Hydrophobic Interactions
Specific studies detailing aromatic stacking and hydrophobic contributions to the binding of this compound have not been published.
Chemical Reactivity and Transformations within Complex Biological Milieus
No data exists on the chemical transformations, metabolic fate, or reactivity of this compound within biological systems.
Chelation and Coordination Chemistry with Metal Ions in Biological Contexts
The chelation properties and coordination chemistry of this compound with biologically relevant metal ions have not been characterized in any published research.
Biophysical Characterization of Binding Events
There are no public records of biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to define the binding affinity or kinetics of this compound with any biological target.
Enzyme-Substrate Interaction Mechanisms and Inhibition Modalities
Detailed mechanistic studies on the interaction of this compound with any enzyme, or its potential modalities of enzyme inhibition, are absent from the scientific literature.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-cyanobenzo[d]oxazole-2-carboxylic acid, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis typically involves coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with carboxylic acid derivatives and amines under inert conditions. For example, analogous benzo[d]oxazole-carboxylic acids are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization and functionalization . Purification often employs column chromatography with gradients of ethyl acetate/hexane, and purity is confirmed via HPLC (≥95%) and LC-MS to verify molecular ion peaks .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Wear PPE (nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles) to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols. Store the compound at 2–8°C in airtight containers to prevent degradation . In case of spills, contain using absorbent materials (e.g., vermiculite) and dispose via licensed hazardous waste services .
Q. Which analytical techniques are most effective for characterizing this compound and assessing its stability?
- Methodological Answer :
- Structural Confirmation : Use -NMR (DMSO-d6, 400 MHz) to verify aromatic protons and cyano/carboxylic acid groups. FT-IR can identify C≡N (2200–2260 cm) and carboxylic O-H (2500–3300 cm) stretches .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Stability Testing : Accelerated stability studies under varying pH (2–9), temperature (25–60°C), and humidity (40–75% RH) to monitor decomposition via TLC or LC-MS .
Advanced Research Questions
Q. How can this compound be functionalized for applications in kinase inhibitor development?
- Methodological Answer : The cyano group enables nucleophilic substitution (e.g., with amines or thiols) to introduce pharmacophores. For example, replace the cyano group with a morpholine moiety using Pd-catalyzed cross-coupling to enhance solubility and target affinity. The carboxylic acid can be esterified (e.g., methyl ester) to improve cell permeability, followed by in vitro enzymatic assays (e.g., DYRK1A inhibition) to evaluate IC50 values .
Q. What strategies mitigate data discrepancies when evaluating its biological activity in enzymatic assays?
- Methodological Answer :
- Assay Optimization : Use standardized ATP concentrations (e.g., 10 mM MgATP) and control for DMSO solvent effects (<1% v/v) .
- Data Reproducibility : Perform triplicate experiments with internal controls (e.g., staurosporine as a reference inhibitor). Validate IC50 values using orthogonal methods like fluorescence polarization or SPR .
- Contradiction Analysis : Cross-check results with structural analogs (e.g., 4-cyanobenzo[b]thiophene-2-carboxylic acid) to isolate substituent-specific effects .
Q. How do substitution reactions at the oxazole ring influence the compound’s electronic properties and reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -CN) decrease oxazole ring electron density, favoring electrophilic aromatic substitution at the 5-position. Computational modeling (DFT at B3LYP/6-31G* level) predicts reaction sites, validated experimentally via regioselective bromination (NBS in CCl4) or nitration (HNO3/H2SO4). Monitor reaction progress using -NMR to track substituent effects on chemical shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
